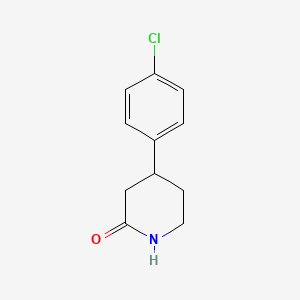

4-(4-Chlorophenyl)piperidin-2-one

Descripción

Significance of Heterocyclic Nitrogen-Containing Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the field of drug discovery. When nitrogen is the heteroatom, these compounds exhibit a remarkable diversity of biological activities. This is largely attributed to the ability of the nitrogen atom to form hydrogen bonds and participate in various biological interactions, making them ideal candidates for drug development. A significant portion of FDA-approved drugs feature a nitrogen-containing heterocyclic core, underscoring their therapeutic value. These scaffolds are present in a wide array of pharmaceuticals, including anticancer, antimicrobial, and antiviral agents.

Overview of Piperidine (B6355638) and Piperidinone Core Structures in Pharmacologically Active Molecules

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in a vast number of alkaloids and synthetic pharmaceuticals. Its flexible conformation allows it to bind to a variety of biological targets with high affinity and selectivity. When a carbonyl group is introduced into the piperidine ring, it forms a piperidinone. The position of this carbonyl group gives rise to different isomers, such as piperidin-2-one, piperidin-3-one, and piperidin-4-one, each with distinct chemical properties and potential pharmacological applications.

Piperidin-4-ones, for instance, are key intermediates in the synthesis of important drugs like fentanyl and its derivatives. dtic.mil They have been shown to possess a range of biological activities, including analgesic, hypotensive, and central nervous system depressant effects. biomedpharmajournal.org

Specific Focus on the 2-Piperidinone Subclass and its Therapeutic Relevance

The 2-piperidinone (or δ-valerolactam) subclass represents a unique lactam structure within the piperidine family. While less explored than their 4-piperidinone counterparts, 2-piperidinones are not without therapeutic interest. They serve as valuable building blocks in the synthesis of more complex molecules. For instance, derivatives of 2-piperidinone have been investigated for their potential as antibacterial, antiviral, and anticancer agents. ontosight.ai The synthesis of 3,4-substituted 2-piperidones and their subsequent reduction can lead to the corresponding piperidines, which are themselves valuable pharmacological scaffolds. dtic.mil

Rationale for Investigating 4-(4-Chlorophenyl)piperidin-2-one as a Research Target

The specific compound, this compound, combines the 2-piperidinone core with a 4-chlorophenyl substituent at the 4-position. While direct research on this exact molecule is notably scarce in publicly available literature, the rationale for its investigation can be inferred from the known activities of its constituent parts. The 4-aryl piperidine motif is a well-established pharmacophore, and the presence of a chlorine atom on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency or metabolic stability.

The closely related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a known metabolite of the antipsychotic drug haloperidol (B65202) and is used as an intermediate in the synthesis of pharmaceuticals like loperamide. hmdb.canih.gov This highlights the potential of the 4-(4-chlorophenyl)piperidine (B1270657) skeleton to interact with biological targets in the central nervous system and other systems.

Given the established importance of the 2-piperidinone scaffold and the pharmacological significance of the 4-(4-chlorophenyl)piperidine moiety, this compound presents itself as a logical, albeit underexplored, target for medicinal chemistry research. Its synthesis and biological evaluation could lead to the discovery of novel therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUKDOUXOGUVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chlorophenyl Piperidin 2 One and Analogues

General Synthetic Strategies for 2-Piperidinone Ring Systems

The construction of the 2-piperidinone (or δ-valerolactam) ring is a fundamental process in heterocyclic chemistry. Various strategies have been developed, primarily revolving around the formation of the cyclic amide bond.

Cyclization Processes in Piperidin-2-one Formation

Intramolecular cyclization is a common and direct method for forming the 2-piperidinone ring. This typically involves a linear precursor containing a terminal amine and a carboxylic acid derivative, separated by a four-carbon chain.

One of the most classical approaches is the lactamization of δ-amino acids or their corresponding esters. Heating a δ-amino acid can induce spontaneous cyclization with the elimination of water to form the δ-lactam. Similarly, δ-amino esters can be cyclized, often under thermal conditions or with base catalysis, to yield the 2-piperidinone.

Reductive cyclization of suitable precursors is another powerful strategy. For instance, γ-cyanocarboxylic esters or δ-nitro esters can be subjected to catalytic hydrogenation. In this process, the cyano or nitro group is reduced to a primary amine, which then undergoes in situ intramolecular cyclization with the ester group to form the piperidinone ring. dtic.mil Other precursors for reductive cyclization include δ-aminoamides and δ-haloamides. dtic.mil Catalytic hydrogenation is a key step in many of these sequences, with catalysts like Palladium on carbon (Pd/C) being commonly employed. acs.orgcwu.edu

Condensation Reactions for Piperidin-2,6-diones

Piperidine-2,6-diones, also known as glutarimides, are important analogues and can serve as precursors to 2-piperidinones. These structures are often synthesized through condensation reactions. A prevalent method involves the reaction of an amine with glutaric anhydride (B1165640) or its derivatives. researchgate.netwikipedia.org

In a typical procedure, an aniline (B41778) derivative is refluxed with glutaric anhydride in a solvent like toluene. researchgate.net This reaction forms an intermediate glutaramic acid. Subsequent treatment of this intermediate with a dehydrating/cyclizing agent, such as 1,1'-carbonyldiimidazole (CDI) or acetic anhydride, induces ring closure to yield the N-substituted piperidine-2,6-dione. researchgate.net This two-step, one-pot process is efficient for generating a variety of N-aryl glutarimides.

The Castagnoli-Cushman reaction (CCR) represents another significant condensation strategy. This reaction involves the condensation of an imine with a cyclic anhydride, such as glutaric anhydride. The reaction proceeds through a zwitterionic intermediate, which cyclizes and subsequently rearranges to form a substituted piperidin-2-one, typically with a carboxylic acid substituent at the 3-position. nih.govresearchgate.net This method allows for the stereocontrolled synthesis of polysubstituted piperidinones. nih.gov

Relevant Precursor Synthesis for 2-Piperidinones

The synthesis of the acyclic precursors required for cyclization is a critical aspect of piperidinone chemistry. For δ-amino acid derivatives, various synthetic routes are available. For example, Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester can generate a β-amino ester, which can then be further elaborated to the required δ-amino ester.

The Dieckmann condensation is a classical intramolecular reaction of diesters with a base to form β-keto esters, which are valuable intermediates. wikipedia.orgpurechemistry.org While often used to form five- and six-membered carbocycles, it can be adapted for the synthesis of heterocyclic systems. For example, an N-substituted aminodiester can undergo Dieckmann cyclization to produce a piperidine-3-carboxylate-4-one, which can be further modified. dtic.milcore.ac.ukresearchgate.net

Another important precursor is β-(p-chlorophenyl) glutaric acid, which is central to the synthesis of the target molecule. Its synthesis can be achieved via a Claisen condensation between ethyl acetoacetate and p-chlorobenzaldehyde, followed by hydrolysis. pnu.ac.ir This glutaric acid derivative is a direct precursor to 4-(4-chlorophenyl)piperidine-2,6-dione. pnu.ac.ir

Approaches to 4-(4-Chlorophenyl) Substitution on the Piperidinone Ring

To synthesize 4-(4-chlorophenyl)piperidin-2-one, the chlorophenyl group must be incorporated into the structure. This can be achieved by starting with a precursor that already contains this moiety or by introducing it onto a pre-formed piperidinone ring, though the former is more common for regiochemical control.

Introduction of the Chlorophenyl Moiety

The most straightforward approach to introduce the 4-chlorophenyl group is to begin the synthesis with a molecule where it is already present in the desired relative position. As mentioned, 3-(4-chlorophenyl)glutaric acid is an ideal precursor. pnu.ac.irbiosynth.com This compound can be synthesized from p-chlorobenzaldehyde and ethyl acetoacetate. pnu.ac.ir The presence of the chlorophenyl group on the central carbon of the glutaric acid backbone ensures its final position at C4 of the piperidinone ring system.

Another strategy involves conjugate addition (Michael addition) to an α,β-unsaturated system bearing a 4-chlorophenyl group. For example, the Michael addition of a malonate or a nitroalkane to an ester of 4-chlorocinnamic acid would place the 4-chlorophenyl group at the β-position of the resulting adduct. This adduct can then be elaborated through reduction and cyclization steps to form the 4-substituted 2-piperidinone.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be employed to attach an aryl group to a pre-existing heterocyclic scaffold, although achieving regioselectivity at the C4 position of a piperidinone can be challenging. nih.gov

Regioselective Synthesis of 4-Substituted Piperidin-2-ones

Achieving regioselectivity to ensure substitution specifically at the 4-position is paramount. Using a pre-functionalized precursor like 3-(4-chlorophenyl)glutaric acid provides excellent regiochemical control.

A highly regioselective synthesis of the related analogue, 4-(4-chlorophenyl)piperidine-2,6-dione, can be accomplished by reacting 3-(4-chlorophenyl)glutaric acid with a source of ammonia, such as ammonium hydroxide, followed by heating. pnu.ac.ir This process forms the glutarimide ring directly with the 4-chlorophenyl group unambiguously positioned at C4.

The Castagnoli-Cushman reaction also offers good regioselectivity. The reaction of glutaric anhydride with an imine derived from an aromatic aldehyde (Ar-CH=NR) leads to a 2-aryl-2-piperidinone derivative. To obtain a 4-aryl substituent, an appropriately substituted anhydride, such as 3-arylglutaconic acid anhydride, can be used, which reacts with imines to yield 4-aryl-2-piperidinones after a decarboxylation and reduction sequence. nih.gov

The table below summarizes key reactions and precursors in the synthesis of 2-piperidinones and their analogues.

| Reaction Type | Precursors | Product | Key Features |

| Intramolecular Cyclization | δ-Amino acids/esters | 2-Piperidinone | Direct formation of the lactam ring. |

| Reductive Cyclization | γ-Cyanocarboxylic esters, δ-Nitro esters | 2-Piperidinone | In situ amine formation and cyclization. |

| Anhydride Condensation | Glutaric anhydride, Amine/Aniline | Piperidine-2,6-dione | Forms the glutarimide ring, often in a two-step, one-pot procedure. researchgate.net |

| Castagnoli-Cushman Reaction | Glutaric anhydride, Imine | 3-Carboxy-2-piperidinone | Stereocontrolled synthesis of substituted piperidinones. nih.gov |

| Dieckmann Condensation | N-substituted aminodiesters | Piperidine-3-carboxylate-4-one | Intramolecular cyclization to form a β-keto ester intermediate. wikipedia.org |

Derivatization Strategies for this compound

The this compound scaffold offers several positions for chemical modification, allowing for the systematic exploration of the chemical space around this core structure. These modifications are typically aimed at modulating the physicochemical properties and biological activity of the resulting molecules. Derivatization strategies primarily target the nitrogen atom of the piperidinone ring, other positions on the heterocyclic ring, and the development of hybrid molecules.

The nitrogen atom of the lactam ring in this compound is a primary site for derivatization. N-alkylation and N-arylation introduce a wide range of substituents, which can significantly influence the compound's pharmacological profile.

N-Alkylation: This common strategy involves the reaction of the piperidinone with an alkyl halide in the presence of a base. The choice of the alkylating agent allows for the introduction of various functional groups, including linear alkyl chains, branched alkyl groups, and chains containing other functionalities such as ethers, amines, or aromatic rings. For instance, in a general context, the N-alkylation of piperidine (B6355638) scaffolds can be achieved using an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile, often with a base such as potassium carbonate to neutralize the acid formed during the reaction. researchgate.net

Reductive Amination: An alternative approach to N-alkylation is reductive amination. This method involves the reaction of the piperidinone with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first forms an enamine or iminium ion intermediate, which is then reduced to the corresponding N-alkylated product.

The table below illustrates representative N-substitution reactions applicable to the 2-piperidinone scaffold.

| Reagent/Catalyst | Product Description |

| Alkyl Halide/Base | Introduction of a simple alkyl or functionalized alkyl chain onto the nitrogen atom. |

| Aldehyde/Reducing Agent | Formation of an N-alkylated product via reductive amination. |

| Aryl Boronic Acid/Copper Catalyst | N-arylation to introduce an aromatic or heteroaromatic ring. |

This table presents generalized N-substitution strategies for the 2-piperidinone core structure.

Beyond N-substitution, the carbon backbone of the this compound ring provides further opportunities for derivatization. These modifications can alter the stereochemistry and conformational flexibility of the molecule, which are critical for its interaction with biological targets.

Functionalization at the C3 and C5 positions, adjacent to the carbonyl group and the nitrogen atom, respectively, can be achieved through various organic reactions. For example, enolate chemistry can be employed to introduce substituents at the C3 position. The generation of an enolate from the lactam, followed by reaction with an electrophile, can lead to a variety of C3-substituted derivatives.

Similarly, modifications at the C5 and C6 positions can be explored. While direct functionalization of these positions can be challenging, multi-step synthetic sequences starting from appropriately substituted precursors can provide access to analogues with diverse substitution patterns on the piperidinone ring.

A contemporary strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to develop agents with dual or multiple modes of action, potentially leading to improved efficacy or a more desirable side effect profile. The this compound scaffold can serve as a key component in the design of such hybrid molecules.

By linking the this compound moiety to another biologically active scaffold through a suitable linker, novel chemical entities with unique pharmacological properties can be generated. The design of these hybrids requires careful consideration of the spatial orientation of the pharmacophores and the nature of the linker to ensure that the individual components can effectively interact with their respective biological targets. For instance, a series of novel multipotent 2-piperidinone derivatives were designed and synthesized as potential agents for the treatment of Alzheimer's disease. nih.gov

Methodological Considerations in 2-Piperidinone Synthesis

The efficient and sustainable synthesis of 2-piperidinone derivatives is a key consideration for their practical application. This involves the optimization of reaction conditions to maximize yield and purity, as well as the incorporation of green chemistry principles to minimize the environmental impact of the synthetic process.

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and the ease of product isolation.

Temperature: Reaction temperature is a critical factor that influences reaction kinetics and the formation of byproducts.

Catalyst: The selection of an appropriate catalyst can enhance reaction efficiency and selectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation while minimizing degradation.

Purification Method: The development of an effective purification strategy, such as crystallization or chromatography, is vital for obtaining the desired compound with high purity.

A novel five-component diastereoselective synthesis of polysubstituted 2-piperidinones has been reported, highlighting the importance of stereoselectivity in these syntheses. nih.gov

The following table summarizes key considerations for optimizing the synthesis of 2-piperidinone derivatives.

| Parameter | Importance | Example of Optimization |

| Solvent | Affects solubility, reaction rate, and selectivity. | Screening a range of polar and non-polar solvents to find the optimal medium. |

| Temperature | Influences reaction kinetics and byproduct formation. | Conducting the reaction at various temperatures to balance reaction speed and selectivity. |

| Catalyst | Can improve reaction efficiency and stereoselectivity. | Evaluating different catalysts and catalyst loadings to enhance the reaction outcome. |

| Stoichiometry | The ratio of reactants can impact yield and purity. | Varying the molar ratios of starting materials to maximize the conversion of the limiting reagent. |

This table outlines general parameters for the optimization of chemical reactions in the synthesis of 2-piperidinones.

The application of green chemistry principles in the synthesis of pharmaceuticals and their intermediates is of growing importance. For the synthesis of 2-piperidinones, several green chemistry strategies can be employed:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, such as the Petrenko-Kritschenko piperidone synthesis, are examples of atom-economical processes. wikipedia.org

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids. Solvent-free reaction conditions are also a desirable goal. researchgate.net

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can reduce waste and improve reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Recent advancements in lactam synthesis have focused on developing more sustainable methods. For example, electrochemical lactamization using CO2 as a carbonyl source has been reported as an eco-friendly approach. rsc.org Additionally, organophotocatalysis has been utilized for the one-step synthesis of 2-piperidinones from simple starting materials. researchgate.net

Scale-Up and Industrial Production Considerations for Piperidinone Intermediates

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents a unique set of challenges that require meticulous planning and process optimization. The successful scale-up of these valuable pharmaceutical intermediates hinges on ensuring safety, reproducibility, cost-effectiveness, and compliance with stringent regulatory standards. evotec.com Key considerations involve managing reaction thermodynamics, ensuring consistent product quality, and implementing robust process control strategies.

Core Challenges in Manufacturing Scale-Up

Translating a laboratory synthesis to a large-scale industrial process is rarely a linear progression. Several critical factors must be addressed to avoid compromised yield, purity, and safety.

Heat and Mass Transfer: One of the most significant hurdles in scaling up chemical reactions is the effective management of heat and mass transfer. nih.govmdpi.com In large reactors, inefficient mixing can lead to localized temperature gradients (hotspots) and poor distribution of reactants. This can result in the formation of impurities, reduced yield, and potential safety hazards. The "edge vial effect" observed in laboratory freeze-drying, where vials at the edge experience different heat transfer rates, illustrates how geometric positioning can impact outcomes—a principle that applies to large-scale reactors as well. nih.gov

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in small flasks can behave unpredictably in large vessels. Exothermic reactions, in particular, require carefully designed cooling systems to dissipate the heat generated and prevent runaway reactions. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal less efficient.

Polymorphism and Crystallization: The crystalline form, or polymorph, of an active pharmaceutical ingredient (API) or its intermediate can significantly affect its physical properties, including solubility and bioavailability. nih.govmdpi.com Controlling polymorphism during industrial-scale crystallization is crucial, as different cooling rates and solvent conditions in a large reactor can lead to the formation of undesired or unstable polymorphs. mdpi.comsdu.dk This requires precise control over temperature, agitation, and seeding strategies to ensure the consistent production of the desired crystal form. nih.govsdu.dk

Impurity Profile: The impurity profile of a pharmaceutical intermediate is a critical quality attribute. Scaling up a process can sometimes introduce new impurities or alter the concentration of existing ones due to prolonged reaction times, temperature variations, or differences in raw material grades. Identifying and controlling these impurities is essential to meet regulatory requirements.

Process Safety: The use of hazardous reagents or the generation of toxic byproducts necessitates rigorous safety protocols in an industrial setting. A risk assessment of the scaled-up process is critical to identify potential dangers, such as the rapid release of gas or the handling of large volumes of corrosive materials, ensuring that appropriate containment and mitigation strategies are in place. mdpi.com

Strategies for Successful Industrial Production

To navigate the complexities of scale-up, pharmaceutical manufacturers employ a range of advanced strategies and technologies designed to ensure process robustness and product quality.

Quality by Design (QbD): QbD is a systematic approach to pharmaceutical development that emphasizes a deep understanding of the product and manufacturing process. synthace.comhumanjournals.comresearchgate.netscispace.com It begins with defining a Quality Target Product Profile (QTPP) and identifying the Critical Quality Attributes (CQAs) of the intermediate. synthace.comnih.gov By understanding the relationship between Critical Process Parameters (CPPs) and CQAs, a "design space" is established—a multi-dimensional operational range within which the process consistently produces a product of the desired quality. researchgate.net

Process Analytical Technology (PAT): PAT is a key enabler of QbD, involving the use of inline or online analytical tools to monitor Critical Process Parameters in real-time. pharmanow.livemt.comlongdom.org Techniques such as Near-Infrared (NIR) spectroscopy or Raman spectroscopy can provide continuous feedback on reaction progress, concentration, and crystal form, allowing for immediate adjustments to maintain control over the process. longdom.orgnih.govinnopharmaeducation.com This proactive approach helps to reduce batch failures and ensure consistent quality. humanjournals.compharmanow.live

Process Optimization and Green Chemistry: Optimizing the manufacturing process is crucial for economic viability and environmental sustainability. evotec.compharmafeatures.comlucideon.com This includes selecting the most efficient synthetic route, minimizing the number of steps, and improving reaction conditions. evotec.comresearchgate.net There is a growing emphasis on implementing "green chemistry" principles, which focus on reducing waste, using less hazardous solvents, and developing more atom-economical reactions. researchgate.netfigshare.comnih.govresearchgate.netfigshare.com

Advanced Reactor Technology: The choice of reactor can significantly impact the success of a scaled-up process. For reactions sensitive to mixing or heat transfer, specialized reactors such as continuous stirred-tank reactors (CSTRs) or flow reactors may offer superior control compared to traditional batch reactors. mdpi.com Continuous manufacturing, in particular, can lead to more consistent product quality and improved safety. nih.gov

The table below summarizes the primary challenges encountered during the scale-up of piperidinone intermediate synthesis and the corresponding strategic solutions.

| Challenge | Description | Mitigation Strategy |

| Heat & Mass Transfer | Inefficient mixing and temperature control in large reactors leading to hotspots, side reactions, and inconsistent quality. nih.govmdpi.com | Utilize reactors with high-efficiency agitation, implement advanced cooling systems, and consider flow chemistry or microreactors for better control. |

| Polymorphism Control | Difficulty in consistently producing the desired crystalline form of the product at a large scale, affecting physical properties. nih.govmdpi.com | Implement precise control over crystallization conditions (temperature, solvent, agitation) and use PAT tools for real-time monitoring of crystal form. sdu.dk |

| Impurity Formation | Changes in reaction conditions during scale-up can lead to the formation of new or increased levels of impurities, impacting product purity. | Employ the Quality by Design (QbD) framework to identify and control Critical Process Parameters (CPPs) that affect impurity levels. synthace.comresearchgate.net |

| Process Safety | Handling large quantities of hazardous materials or managing highly exothermic reactions poses significant safety risks. mdpi.com | Conduct thorough process hazard analysis (PHA), implement robust containment strategies, and utilize automation to minimize operator exposure. mdpi.com |

| Reproducibility | Ensuring that each batch consistently meets predefined quality specifications is more challenging at an industrial scale. | Develop a robust control strategy based on QbD principles and use Process Analytical Technology (PAT) for real-time process monitoring and control. pharmanow.livemt.comnih.gov |

Mechanistic Insights into the Biological Activity of 4 4 Chlorophenyl Piperidin 2 One Derivatives

Target Identification and Molecular Interactions

The precise molecular targets for most piperidin-2-one derivatives, including the 4-(4-chlorophenyl) variant, are not extensively characterized in publicly available literature.

Specific data from ligand-protein binding affinity studies for 4-(4-Chlorophenyl)piperidin-2-one, such as binding energy scores from molecular docking with specific proteins, are not prominently available in the reviewed scientific literature. Such studies are crucial for quantifying the strength of interaction between a compound and its protein target.

While the prompt specifies enzymes such as Acetylcholinesterase, DNA Gyrase, and Lanosterol 14α-demethylase, dedicated studies identifying these as specific molecular receptors for this compound derivatives could not be retrieved. However, research into the broader class of piperidin-2-one compounds points towards a key role in modulating the cellular stress response system. The primary target implicated is the Keap1-Nrf2 protein-protein interaction. googleapis.com

Enzyme Inhibition and Modulation of Biological Pathways

The mechanism of action for piperidin-2-one derivatives appears to be centered on their ability to influence complex signaling networks that regulate cellular responses to stress and inflammation.

Information regarding the direct inhibition of Acetylcholinesterase, DNA Gyrase, or Lanosterol 14α-demethylase by this compound derivatives is not available in the reviewed sources.

The most relevant identified mechanism for the broader piperidin-2-one class is the modulation of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway . googleapis.comdntb.gov.ua NRF2 is a critical transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net Under normal conditions, KEAP1 binds to NRF2, leading to its degradation. nih.gov Certain molecules can act as inhibitors of the KEAP1-NRF2 interaction, preventing NRF2 degradation. googleapis.com This allows NRF2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), thereby boosting the cell's defense against oxidative stress. researchgate.net Patents have listed piperidin-2-one as a potential scaffold for developing inhibitors of this crucial protein-protein interaction. googleapis.com

Table 1: Research Findings on Piperidin-2-one Derivatives and Related Pathways

| Derivative Class | Target/Pathway | Observed Effect | Potential Implication |

|---|---|---|---|

| Piperidin-2-one Analogs | KEAP1-NRF2 Interaction | Inhibition of the interaction | Activation of NRF2-mediated antioxidant defenses |

| Curcumin-Piperidin-2-one Hybrids | LPS-induced Cytokines | Inhibition of pro-inflammatory cytokine expression in macrophages nih.gov | Anti-inflammatory activity |

This table is interactive. You can sort the columns by clicking on the headers.

No specific studies detailing the modulation of neurotransmitter systems by this compound derivatives were found in the reviewed literature.

The activation of the NRF2 pathway is intrinsically linked to the regulation of inflammation. researchgate.net The NRF2 system can suppress inflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB. researchgate.netnih.gov By stabilizing NRF2, piperidin-2-one derivatives could theoretically decrease the production of pro-inflammatory cytokines. researchgate.net

This mechanism is supported by studies on novel hybrid molecules. For instance, a series of curcumin (B1669340) analogs that incorporated a piperidin-2-one moiety were shown to effectively inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in macrophage cells. nih.gov This suggests that the piperidin-2-one scaffold can be a valuable component in the design of novel anti-inflammatory agents. Furthermore, some patents describe piperidin-2-one derivatives as potential IRAK4 inhibitors, a target involved in inflammatory pathways relevant to conditions like asthma. google.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Curcumin |

| 1-(furan-2-ylmethyl)-piperidin-2-one |

Cellular Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, stemming from their interactions with various cellular components and pathways. These interactions can lead to a range of outcomes, including the selective elimination of diseased cells, modulation of receptor signaling, and inhibition of microbial growth. This section delves into the specific cellular mechanisms that underpin these effects.

Induction of Apoptosis in Diseased Cells

Derivatives of this compound have been shown to selectively induce apoptosis, or programmed cell death, in cancerous cells. This process is critical for the body's ability to remove damaged or diseased cells without inducing an inflammatory response. The pro-apoptotic activity of these compounds is often mediated through the intrinsic apoptotic pathway, which is initiated from within the cell, typically in response to cellular stress.

Research has demonstrated that certain novel piperidone derivatives can trigger a cascade of events within cancer cells, leading to their demise. One of the initial steps in this process is the accumulation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, including lipids, proteins, and DNA. This oxidative stress is a key signal for the initiation of apoptosis.

The increase in ROS levels is often followed by mitochondrial depolarization, which signifies a disruption in the function of the mitochondria, the cell's primary energy producers. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A pivotal event in this cascade is the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of cells undergoing apoptosis, as these enzymes are responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation. biomedpharmajournal.org

The table below summarizes the key events in the induction of apoptosis by novel piperidone derivatives in lymphoma and colon cancer cell lines. biomedpharmajournal.org

| Cellular Event | Observation in Cancer Cell Lines | Implication |

| Reactive Oxygen Species (ROS) Accumulation | Significant increase in ROS levels was detected. | Induces oxidative stress, a primary trigger for the intrinsic apoptotic pathway. |

| Mitochondrial Depolarization | Loss of mitochondrial membrane potential was observed. | Indicates mitochondrial dysfunction and precedes the release of pro-apoptotic factors. |

| Caspase-3/7 Activation | Increased activity of caspase-3 and caspase-7 was measured. | Confirms the execution phase of apoptosis is underway, leading to cell death. |

| DNA Fragmentation | An increase in the sub-G0/G1 cell population, indicative of DNA fragmentation, was noted. | A definitive marker of late-stage apoptosis. |

These findings highlight a clear mechanistic pathway through which these piperidone derivatives exert their anticancer effects, making them promising candidates for further investigation in cancer therapy.

Receptor Agonism or Antagonism

The piperidine (B6355638) scaffold, a core component of this compound, is a common motif in a wide array of biologically active molecules that target various receptors. Derivatives of this compound have been investigated for their ability to act as either agonists, which activate receptors, or antagonists, which block the action of other molecules at receptors.

One notable area of investigation has been the cannabinoid receptors, CB1 and CB2. The CB1 receptor is primarily found in the central nervous system and is involved in a variety of physiological processes. Certain complex derivatives containing a piperidine ring have been identified as potent and selective antagonists or inverse agonists of the CB1 receptor. nih.govnih.gov For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a compound with a related structure, is a well-documented CB1 receptor inverse agonist. nih.gov Inverse agonists not only block the receptor but also reduce its basal level of activity. The interaction of these molecules with the CB1 receptor is highly specific, and their antagonist or inverse agonist properties are proposed to arise from the unique spatial arrangement of their chemical groups, which prevents the receptor from adopting an active conformation. nih.gov

Furthermore, derivatives of 4-aroylpiperidines have been explored as ligands for sigma (σ) receptors. nih.gov Sigma receptors are a unique class of intracellular proteins that have been implicated in a range of cellular functions and are targets for psychotropic drugs. Studies have shown that the binding of these piperidine derivatives to the sigma-1 receptor is largely driven by hydrophobic interactions. nih.gov This suggests that the lipophilicity of the substituents on the piperidine ring plays a crucial role in their affinity for this receptor.

The table below provides examples of receptor interactions for compounds related to the 4-(4-chlorophenyl)piperidine (B1270657) structure.

| Compound Class/Derivative | Receptor Target | Observed Activity | Reference |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Cannabinoid Receptor 1 (CB1) | Antagonist / Inverse Agonist | nih.govnih.gov |

| 4-Aroylpiperidine Derivatives | Sigma-1 Receptor | Ligand Binding (driven by hydrophobic interactions) | nih.gov |

Mechanisms Underlying Antimicrobial Effects

Piperidin-4-one derivatives have demonstrated notable antimicrobial activity against a variety of pathogenic bacteria and fungi. biomedpharmajournal.orgbiointerfaceresearch.comyu.edu.jo While the precise mechanisms of action are still under investigation for many of these compounds, the available evidence points towards the disruption of microbial cell membrane integrity as a key factor.

The antimicrobial efficacy of these derivatives is often correlated with their chemical structure, particularly the nature and position of substituents on the piperidine ring. For instance, the introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to significantly enhance antifungal activity. biomedpharmajournal.org This suggests that specific chemical features can augment the interaction of these compounds with microbial targets.

A plausible mechanism for the antimicrobial action of these compounds involves their interaction with the microbial cell membrane. The lipophilic character of many piperidine derivatives, enhanced by certain substituents, may facilitate their insertion into the lipid bilayer of the microbial cell membrane. nih.gov This insertion can disrupt the membrane's structure and function, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. Some studies on structurally related heterocyclic compounds, such as piperazine-based polymers, have shown that electrostatic interactions between the positively charged molecule and the negatively charged microbial cell wall can lead to cell lysis. nih.gov Similarly, certain sulfonamide derivatives of piperidine are thought to exert their antibacterial effects by damaging cell membrane integrity. nih.gov

The antimicrobial activity of various piperidin-4-one derivatives against specific pathogens is summarized in the table below, with the zone of inhibition indicating the extent of their efficacy.

| Compound Derivative Class | Target Microorganism | Type | Zone of Inhibition (mm) | Reference |

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Klebsiella pneumoniae | Gram-negative Bacteria | High | biomedpharmajournal.org |

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Staphylococcus aureus | Gram-positive Bacteria | High | biomedpharmajournal.org |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus | Gram-positive Bacteria | Higher than precursor | yu.edu.jo |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Enterobacter sp. | Gram-negative Bacteria | Higher than precursor | yu.edu.jo |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Gram-positive Bacteria | Excellent | biointerfaceresearch.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Escherichia coli | Gram-negative Bacteria | Active | biointerfaceresearch.com |

These findings underscore the potential of this compound derivatives as a source of new antimicrobial agents. Further research into their precise mechanisms of action will be crucial for the development of more potent and selective antimicrobial therapies.

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl Piperidin 2 One Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of 4-(4-chlorophenyl)piperidin-2-one derivatives can be significantly altered by introducing various substituents at different positions of the piperidinone ring and the phenyl group.

For example, the synthesis of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives and their subsequent pharmacological evaluation revealed that all tested derivatives exhibited significant analgesic properties. nih.govelsevierpure.com This highlights the importance of the nitrogen substituent in modulating the biological activity of this class of compounds. The alteration of the molecular structure through N-substitution is a viable strategy for enhancing the desired pharmacological effects. researchgate.net

Table 1: Impact of N-Substitution on Analgesic Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives This table is for illustrative purposes based on the text and does not represent a direct data extraction from a single source.

| N-Substituent | Resulting Biological Activity | Reference |

|---|---|---|

| Various Alkyl/Aryl Groups | Significant analgesic activity observed | nih.govelsevierpure.com |

| Phenacyl Halides | Positive pharmacological responsiveness, potent analgesics | researchgate.net |

The 4-chlorophenyl group is a defining feature of this class of compounds. The position and nature of the substituent on the phenyl ring are known to be critical for biological activity. The chlorine atom at the para position of the phenyl ring, for instance, has been shown to be a key feature for the activity of some derivatives. researchgate.net

SAR studies on related structures, such as 4-anilidopiperidine analogues, have indicated that substitutions on the phenyl ring can modulate receptor binding affinities. nih.gov While in some cases, substitutions at the 4-position of the phenyl ring did not significantly affect binding affinities for opioid receptors, this is not a universally applicable rule for all biological targets. nih.gov In the context of other derivatives, fluorine substitution at the para position of the chlorophenyl group has been noted to enhance metabolic stability.

Beyond the nitrogen and the phenyl group, substitutions at other positions of the piperidine (B6355638) ring can also have a profound impact on biological activity. For example, the introduction of methyl groups at the C3 and C5 positions of the piperidine ring can increase the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier.

In a study of 4-hydroxy-4-phenylpiperidines as nociceptin (B549756) receptor ligands, the structure-activity relationships at the C-4 phenyl and N-1 positions were extensively explored. nih.gov This research underscores the importance of considering multiple substitution points on the piperidine ring to fine-tune the pharmacological properties of the resulting compounds.

Stereochemical Considerations and Enantioselectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For this compound derivatives that possess chiral centers, the different stereoisomers can exhibit distinct pharmacological profiles.

For instance, research on potent and selective sigma receptor ligands based on a cyclopropanecarboxylate (B1236923) derivative of 4-(4-chlorophenyl)-4-hydroxypiperidine involved the synthesis and optimization of enantiomerically pure analogues. nih.gov The absolute stereochemistry of these compounds was unequivocally established, highlighting the importance of chiral purity in SAR studies. nih.gov

The stereochemistry of a molecule can have a dramatic impact on its binding affinity for a biological target and its subsequent efficacy. Different stereoisomers can interact differently with the chiral environment of a receptor's binding site.

In the study of sigma receptor ligands, it was demonstrated that different stereoisomers exhibited markedly different pharmacological profiles. nih.gov For example, the trans-(+)-1d isomer behaved as a σ1 agonist, while the trans-(-)-1d, cis-(+)-1d, and cis-(-)-1d isomers acted as σ1 antagonists. nih.gov This clearly illustrates that a subtle change in the spatial arrangement of atoms can switch a compound from an agonist to an antagonist.

Similarly, in a study of 4-anilidopiperidine analogues, the stereochemistry of substituents was found to be a critical factor in determining molecular conformation and, consequently, binding affinity at opioid receptors. nih.gov The presence of methyl groups on the substituted aromatic ring or the β-carbon, and the resulting steric constraints, were identified as crucial for receptor interaction. nih.gov

Table 2: Stereoisomer Activity Profile of a 4-(4-Chlorophenyl)-4-hydroxypiperidine Derivative

| Stereoisomer | Sigma-1 (σ1) Receptor Activity | Reference |

|---|---|---|

| trans-(+)-1d | Agonist | nih.gov |

| trans-(-)-1d | Antagonist | nih.gov |

| cis-(+)-1d | Antagonist | nih.gov |

| cis-(-)-1d | Antagonist | nih.gov |

Development of Pharmacophoric Models

A pharmacophore model for a series of drug candidates identifies the essential three-dimensional arrangement of functional groups responsible for their biological activity. For derivatives of this compound, a hypothetical pharmacophore model can be constructed based on common features of related CNS-active piperidine compounds.

Key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl group (C=O) of the piperidin-2-one lactam ring is a prominent hydrogen bond acceptor, crucial for interaction with biological targets.

A Hydrophobic/Aromatic Region: The 4-(4-chlorophenyl) group provides a significant hydrophobic and aromatic moiety. The chlorine atom can further engage in halogen bonding or alter the electronic properties of the phenyl ring, influencing binding affinity. The position and nature of substituents on this aromatic ring are critical for modulating activity.

A Hydrophobic Core: The piperidine ring itself serves as a rigid scaffold, providing a hydrophobic core that correctly orients the other functional groups in three-dimensional space.

A Hydrogen Bond Donor: The amine proton (N-H) in the parent compound can act as a hydrogen bond donor. N-substitution is a common strategy to modulate activity, and the substituent itself can introduce new pharmacophoric features.

Based on studies of related anticonvulsant compounds, a successful pharmacophore model for this compound derivatives would likely incorporate these features. For instance, research on phenylmethylenehydantoins, which share some structural similarities, identified LUMO energy and log P as critical parameters for anticonvulsant activity, highlighting the importance of electronic and hydrophobic characteristics. nih.gov

Rational Design for Improved Efficacy and Selectivity

Rational drug design utilizes the understanding of a compound's SAR and its interaction with a biological target to make targeted modifications that enhance desired properties like efficacy and selectivity. For this compound derivatives, a rational design strategy would focus on systematic modifications of its core structure.

Modifications of the 4-Aryl Substituent:

The 4-chlorophenyl group is a key determinant of activity. Rational design would involve exploring the impact of:

Position of the Halogen: Moving the chlorine atom to the ortho- or meta-positions, or replacing it with other halogens (e.g., fluorine, bromine), would modulate the electronic and steric properties of the ring.

Substitution with Other Groups: Introducing electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups at various positions on the phenyl ring can fine-tune the binding affinity and selectivity. Studies on related 4-phenylpiperidine (B165713) analogs have shown that such substitutions significantly impact receptor binding and functional activity. nih.gov

N-Substitution of the Piperidine Ring:

The nitrogen atom of the piperidin-2-one ring is a prime site for modification. Introducing substituents at this position can:

Introduce New Binding Interactions: Functionalized N-substituents can introduce additional hydrogen bond donors/acceptors, ionic interactions, or hydrophobic contacts, potentially increasing potency and selectivity. For example, in a series of 4-(m-OH phenyl) piperidines, varying the N-substituent from methyl to allyl to phenethyl had a profound effect on their analgesic and antagonist activities. nih.gov

Modifications of the Piperidin-2-one Ring:

While less common, modifications to the core piperidine ring, such as introducing substituents at other positions, could be explored to optimize the scaffold's conformation and interaction with the target.

The table below illustrates hypothetical modifications and their potential impact on activity, based on principles from related compound classes.

| Compound | Modification | Rationale | Predicted Effect on Activity |

| Derivative 1 | Replacement of 4-Cl with 4-F on the phenyl ring | Increase metabolic stability and potentially alter binding electronics. | May maintain or slightly decrease potency, but improve pharmacokinetic profile. |

| Derivative 2 | Addition of a methyl group at the N1 position | Increase lipophilicity and explore steric tolerance at the N-position. | Potential for altered potency and CNS penetration. |

| Derivative 3 | Addition of a 3-hydroxypropyl group at the N1 position | Introduce a hydrogen bond donor and increase hydrophilicity. | Could enhance binding to specific targets and alter selectivity. |

| Derivative 4 | Replacement of the phenyl group with a thiophene (B33073) ring | Explore the effect of a different heteroaromatic system on binding. | Likely to significantly change selectivity and potency profile. |

The rational design of this compound derivatives would involve an iterative process of designing new compounds based on these principles, synthesizing them, and evaluating their biological activity. This cycle of design, synthesis, and testing is fundamental to the development of more effective and selective therapeutic agents.

Computational Modeling Studies on this compound Remain Largely Unexplored in Publicly Available Research

Despite the interest in piperidine scaffolds in medicinal chemistry, detailed computational chemistry and molecular modeling studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. This includes research pertaining to its application in drug design, molecular docking simulations against protein targets, and molecular dynamics studies to understand its behavior and interaction stability.

Extensive searches for research data on this compound yielded no specific studies that would provide the basis for a detailed discussion on the following topics:

Ligand-Based and Structure-Based Drug Design Approaches: There is no available literature detailing the use of this compound as a scaffold or lead compound in either ligand-based or structure-based drug design campaigns.

Molecular Docking Simulations: No published studies were found that performed molecular docking of this compound into the active site of any protein. Consequently, information regarding its predicted binding modes, binding affinities, and specific ligand-receptor interactions (such as hydrogen bonds or hydrophobic interactions) is not available.

Molecular Dynamics Simulations: Similarly, the scientific literature lacks reports on molecular dynamics simulations involving this compound. Therefore, assessments of its inhibitory stability under dynamic conditions and conformational analyses of its potential ligand-receptor complexes have not been documented.

While general methodologies for these computational techniques are well-established, their specific application to this compound has not been a subject of published research found in broad searches.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure and properties of molecules. For 4-(4-Chlorophenyl)piperidin-2-one, these calculations help in understanding its geometry, reactivity, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govsysrevpharm.org It is a common and effective method for optimizing the geometry of molecules to their lowest energy state. sysrevpharm.orgscispace.com For derivatives of 4-(4-Chlorophenyl)piperidine (B1270657), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of the atoms. nih.govsysrevpharm.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry reveals that the piperidine (B6355638) ring typically adopts a chair conformation. For the related compound 4-(4-Chlorophenyl)piperidin-4-ol, the piperidine ring is in a chair conformation with the hydroxyl group and the N-H hydrogen in axial positions, while the 4-chlorophenyl group is in an equatorial position. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's stability. acadpubl.eunih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org The HOMO and LUMO energies are critical in determining properties like electron affinity and ionization potential. nih.gov

Table 1: Frontier Molecular Orbital Data

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a key indicator of molecular stability. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. acadpubl.eu For similar molecules, MEP analysis has been used to identify reactive sites and understand intermolecular interactions like hydrogen bonding. acadpubl.euresearchgate.net In a related pyrazoline derivative, the MEP map showed negative potential regions that are important for its biological activity. researchgate.net

In Silico ADME/Tox Predictions

In silico (computer-based) methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential issues early in the drug discovery process. nih.govresearchgate.net

Theoretical Assessment of Pharmacokinetic Properties

A key tool in predicting the oral bioavailability of a compound is Lipinski's Rule of Five. drugbank.comnumberanalytics.com This rule establishes four physicochemical parameters that are important for a drug's pharmacokinetics. numberanalytics.comnih.gov According to this rule, a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight less than 500 Daltons. drugbank.comnumberanalytics.com

A logP (a measure of lipophilicity) value less than 5. drugbank.comnumberanalytics.com

No more than 5 hydrogen bond donors. drugbank.comnumberanalytics.com

No more than 10 hydrogen bond acceptors. drugbank.comnumberanalytics.com

Compounds that adhere to these guidelines are considered to have "drug-like" properties. scfbio-iitd.res.in For the related compound 4-(4'-Chlorophenyl)-4-piperidinol, the molecular weight is 211.69 g/mol , the XLogP3 is 1.6, it has 2 hydrogen bond donors, and 2 hydrogen bond acceptors, all of which are within the limits of Lipinski's rule. nih.gov

Table 2: Lipinski's Rule of Five Parameters

| Parameter | Value for 4-(4'-Chlorophenyl)-4-piperidinol | Lipinski's Rule |

|---|---|---|

| Molecular Weight | 211.69 g/mol nih.gov | < 500 Da drugbank.comnumberanalytics.com |

| LogP | 1.6 nih.gov | < 5 drugbank.comnumberanalytics.com |

| Hydrogen Bond Donors | 2 nih.gov | < 5 drugbank.comnumberanalytics.com |

| Hydrogen Bond Acceptors | 2 nih.gov | < 10 drugbank.comnumberanalytics.com |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for 4-(4-Chlorophenyl)piperidin-2-one

The development of efficient and versatile synthetic routes is paramount to the exploration of any chemical scaffold. For this compound and its analogs, researchers are actively investigating novel synthetic methodologies to improve yield, reduce costs, and allow for greater structural diversification.

One promising approach involves the direct lactamization of β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamides to produce 4-aryl-2-piperidone scaffolds. researchgate.net This method offers a more direct route to the desired core structure compared to traditional multi-step syntheses. Another area of focus is the development of one-pot syntheses, which streamline the manufacturing process and reduce waste. For instance, N-aryl-substituted 4-piperidones can be conveniently prepared through an exchange reaction between N-methyl-N-benzyl-4-oxopiperidinium iodide and the desired aniline (B41778). acs.org

Furthermore, the synthesis of α-aryl and α-heteroaryl 4-silyloxy piperidines via a one-pot Negishi cross-coupling reaction has been described, showcasing a method that utilizes a single solvent for the entire sequence and yields high diastereoselectivity. nih.gov These advancements in synthetic chemistry are crucial for generating diverse libraries of 2-piperidinone derivatives for biological screening.

Investigation of New Biological Targets and Disease Indications for 2-Piperidinone Derivatives

The 2-piperidinone core is a versatile pharmacophore found in a wide range of biologically active molecules. nih.gov Researchers are continuously exploring new biological targets and disease indications for derivatives of this scaffold, moving beyond their established roles.

Recent studies have highlighted the potential of 2-piperidinone derivatives in several therapeutic areas:

Neurodegenerative Diseases: A series of novel multipotent 2-piperidone (B129406) derivatives have been designed and evaluated for the treatment of Alzheimer's disease. nih.gov These compounds have shown significant potency in inhibiting the self-aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease. nih.gov Some derivatives also exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells. nih.gov

Cancer: Piperidone-containing compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including leukemia, lymphoma, and solid tumors. nih.gov Their mechanism of action can involve the inhibition of the proteasome, leading to the activation of pro-apoptotic pathways. nih.gov

Infectious Diseases: Certain 2-piperidinone derivatives have shown antimicrobial activity. For example, 2-Piperidinone, N-[4-bromo-n-butyl]-, extracted from pomegranate peels, has demonstrated efficacy against pathogenic microorganisms. researchgate.netwisdomlib.orgasiapharmaceutics.info

The sigma-1 receptor, a protein implicated in various conditions including schizophrenia, depression, and cancer, is another target of interest for compounds containing the piperidine (B6355638) scaffold. wikipedia.org

Integration with High-Throughput Screening and Combinatorial Chemistry

The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process. wikipedia.orgfiveable.menih.govslideshare.net This approach allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of promising drug candidates. wikipedia.orgfiveable.menih.govslideshare.net

Combinatorial chemistry enables the creation of vast and diverse libraries of 2-piperidinone derivatives by systematically combining different building blocks. wikipedia.orgfiveable.menih.gov Techniques like split-and-pool synthesis can generate an exponential number of unique compounds in a relatively short period. wikipedia.org

High-throughput screening then allows for the rapid testing of these compound libraries against specific biological targets. nih.govnih.govresearchgate.net This automated process can screen tens of thousands of compounds per day, quickly identifying "hits" that can be further optimized. nih.govimperial.ac.uk The use of label-free assay techniques, such as SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, further enhances the efficiency and accuracy of HTS by reducing false positives. nih.gov

Several institutions maintain extensive compound libraries for HTS, containing hundreds of thousands of diverse, drug-like molecules. stanford.eduku.edu These resources are invaluable for exploring the biological potential of novel 2-piperidinone derivatives.

Development of Prodrug Strategies for Enhanced Therapeutic Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, such as its solubility, stability, and bioavailability. Prodrug strategies offer a powerful solution to these issues. nih.govnih.gov A prodrug is an inactive or minimally active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical processes. nih.govnih.govgoogle.com

For compounds like this compound and its derivatives, which may have suboptimal physicochemical properties, a prodrug approach could be highly beneficial. By attaching a promoiety to the active molecule, it is possible to:

Enhance Water Solubility: This is particularly important for intravenous administration. Various carriers, such as glycopyranosides or polyethylene (B3416737) glycol (PEG), have been successfully used to increase the aqueous solubility of parent drugs. nih.gov

Improve Oral Bioavailability: Prodrugs can be designed to be more stable in the acidic environment of the stomach and to have better permeability across the intestinal wall. nih.gov

Target Specific Tissues: Prodrugs can be engineered to be activated by enzymes that are predominantly found in the target tissue, thereby increasing the drug's efficacy and reducing systemic side effects. google.comacs.org

The β-lactamase-activated prodrug approach is a notable example of targeted delivery, where a cephalosporin (B10832234) motif is used to deliver an antibiotic specifically to bacteria that produce β-lactamase enzymes. acs.org

Application of Artificial Intelligence and Machine Learning in Piperidinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. astrazeneca.comcrimsonpublishers.comnih.govmdpi.comnih.gov These powerful computational tools can analyze vast datasets, identify complex patterns, and make predictions that can significantly accelerate and rationalize the drug development process. astrazeneca.comcrimsonpublishers.comnih.govmdpi.comnih.gov

In the context of 2-piperidinone drug discovery, AI and ML can be applied in several key areas:

Predicting Molecular Properties: AI algorithms can predict a wide range of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the most promising profiles. crimsonpublishers.comnih.govnih.gov

Identifying New Drug Targets: By analyzing large biological datasets, AI can help identify novel protein targets that may be relevant to specific diseases. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space available for exploration. crimsonpublishers.commdpi.com

Optimizing Synthetic Routes: AI can assist in planning more efficient and cost-effective synthetic pathways for target molecules.

By integrating AI and ML into the research workflow, scientists can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately increase the probability of success in bringing new 2-piperidinone-based therapies to the clinic.

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)piperidin-2-one, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, analogous piperidinone derivatives are synthesized via reactions between aldehydes (e.g., 4-chlorobenzaldehyde) and secondary amines or ketones under acidic or basic conditions. Ammonium acetate is often used as a catalyst in solvent systems like ethanol or acetic acid . Key factors affecting purity include:

- Temperature control : Higher temperatures may lead to side reactions, such as over-oxidation.

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency but require neutralization steps .

- Workup procedures : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm the piperidinone ring and chlorophenyl substituent. Solvent choice (e.g., DMSO-d₆) minimizes signal overlap .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Challenges include resolving disorder in the chlorophenyl group; applying restraints to thermal parameters improves model accuracy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and rules out isotopic interference from chlorine .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like dopamine receptors (based on structural analogs in ). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

- ADMET profiling : Tools like SwissADME predict bioavailability and toxicity. Key parameters include LogP (<5 for blood-brain barrier penetration) and topological polar surface area (<90 Ų for oral absorption) .

- QSAR models : Build regression models using descriptors like electronegativity of the chlorophenyl group to correlate with receptor affinity .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

Methodological Answer:

- Replication studies : Systematically vary reaction parameters (solvent, catalyst loading) from conflicting reports. For example, and describe differing catalyst systems (ammonium acetate vs. p-toluenesulfonic acid); compare yields under identical conditions .

- Advanced analytics : Use LC-MS to detect trace byproducts (e.g., oxidation intermediates) that may explain yield discrepancies.

- Crystallographic validation : If NMR data conflicts, solve the crystal structure to unambiguously confirm the product .

Q. How can the piperidinone scaffold be modified to enhance selectivity for specific enzyme targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position of the phenyl ring to modulate π-π stacking with aromatic residues in binding pockets .

- Ring functionalization : Replace the ketone oxygen with a thione (to form thiopiperidinone) for improved metabolic stability. Validate via comparative IC₅₀ assays .

- Conformational analysis : Use DFT calculations (e.g., Gaussian 16) to predict ring puckering effects on receptor binding. Compare with experimental data from NOESY NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.